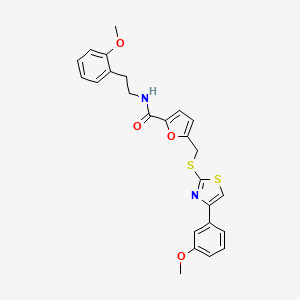

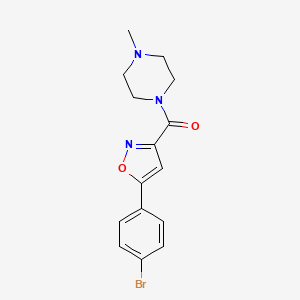

![molecular formula C15H12ClNO2S3 B2742630 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2097900-77-9](/img/structure/B2742630.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,2’-bithiophene. Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .

Synthesis Analysis

While specific synthesis methods for your compound are not available, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes . In a related study, new alternating copolymers containing 3,3′-dicyano-2,2′-bithiophene (BT2CN) based on diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives were synthesized .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of your compound, has been studied . It has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 2,2’-bithiophene, it is a colorless solid with a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .Applications De Recherche Scientifique

Perovskite Solar Cells (PSCs)

Hole Transport Materials (HTMs): play a crucial role in the efficiency of PSCs. The compound has been studied for its potential as an HTM due to its promising electronic properties . The modified bithiophene derivatives, including this compound, have shown lower band gaps and higher λ max, which are indicative of improved photovoltaic properties. These derivatives have been predicted to enhance hole mobility, short-circuit current, fill factor, and power conversion efficiency in PSCs .

Organic Electronics

In the realm of organic electronics, bithiophene derivatives are integral to the development of organic photovoltaic devices, light-emitting diodes, and organic field-effect transistors . The compound’s structural motif is conducive to high charge mobility and stability, making it a candidate for use in advanced organic electronic applications.

Material Science

The compound’s derivatives have been explored for their application in material science, particularly in the synthesis of new materials with desirable electronic and photophysical properties . These materials are not only useful for solar cells but also for other technologies such as OLEDs and smart windows.

Pharmaceutical Science

Bithiophene motifs, which are part of the compound’s structure, are found in various pharmaceutical applications. They are used in the synthesis of molecules with potential therapeutic effects. The compound’s derivatives could be used to create new drugs with enhanced efficacy and reduced side effects .

Optoelectronic Devices

Due to its electronic properties, the compound is a potential candidate for use in optoelectronic devices. Its ability to conduct electricity while interacting with light makes it suitable for applications in devices like photodetectors and sensors .

Nonlinear Optical (NLO) Devices

The compound’s derivatives have been suggested for use in NLO devices due to their good redox and conductivity properties. These materials can be used in applications such as electrochromic windows and photoresists .

Safety and Hazards

Orientations Futures

While specific future directions for your compound are not available, research on bithiophene derivatives is ongoing. For example, researchers are examining the relationship between microstructure and electrical/mechanical performance of poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′bithiophene)} . This research could potentially lead to new applications for bithiophene derivatives.

Propriétés

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-14-6-5-13(22-14)15(19)17-8-9(18)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,18H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCHCMMGWIESRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

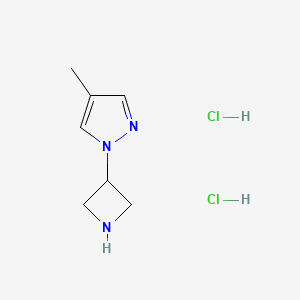

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

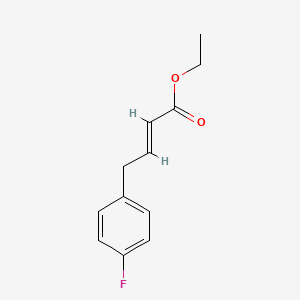

![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)

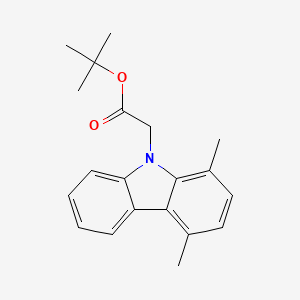

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)

![N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2742565.png)